Bicyclo[3.2.1]oct-2-ene-2-carbonitrile
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Overview
Description
Bicyclo[321]oct-2-ene-2-carbonitrile is a bicyclic compound with the molecular formula C_9H_11N This compound features a unique structure with a nitrile group attached to the bicyclo[321]oct-2-ene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]oct-2-ene-2-carbonitrile can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones .
Industrial Production Methods
While specific industrial production methods for bicyclo[32
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]oct-2-ene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Lithium aluminum hydride (LiAlH_4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces primary amines.
Scientific Research Applications
Bicyclo[3.2.1]oct-2-ene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which bicyclo[3.2.1]oct-2-ene-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Features a larger ring system compared to bicyclo[3.2.1]oct-2-ene.
Uniqueness
Bicyclo[32
Properties
CAS No. |
1194-93-0 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-2-ene-2-carbonitrile |
InChI |
InChI=1S/C9H11N/c10-6-9-4-2-7-1-3-8(9)5-7/h4,7-8H,1-3,5H2 |
InChI Key |
VYGLDVIPEABEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC=C2C#N |
Origin of Product |
United States |
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